molecular formula C40H34N2O8 B1248803 Tetramethoxyscytonemin

Tetramethoxyscytonemin

Cat. No.: B1248803
M. Wt: 670.7 g/mol
InChI Key: JJTLRFUXUFDNRP-QNEJGDQOSA-N
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Description

Tetramethoxyscytonemin is a methoxylated derivative of scytonemin, a dimeric indole-phenol alkaloid pigment synthesized by extremophilic cyanobacteria such as Scytonema hoffmannii and Scytonema spp. . It belongs to the "scytoneman" structural family, characterized by an eight-ring, carbon-carbon-linked homodimeric skeleton derived from tryptophan and tyrosine precursors . Unlike the oxidized (yellow, 544 Da) and reduced (red, 546 Da) forms of scytonemin, this compound features four methoxy groups replacing hydroxyl groups on the reduced scytonemin structure . This substitution enhances its solubility in organic solvents and shifts its absorption spectrum into the visible range .

This compound is biosynthesized under stressors like UV-A irradiation, desiccation, and osmotic stress . While non-cytotoxic at concentrations up to 10 μM , it exhibits unique photophysical properties, making it a subject of interest for biotechnological applications, including UV-protective coatings and pharmaceuticals .

Properties

Molecular Formula

C40H34N2O8

Molecular Weight

670.7 g/mol

IUPAC Name

(1E)-3-[(4-hydroxyphenyl)-methoxymethyl]-1-[3-[(4-hydroxyphenyl)-methoxymethyl]-3-methoxy-2-oxo-4H-cyclopenta[b]indol-1-ylidene]-3-methoxy-4H-cyclopenta[b]indol-2-one

InChI

InChI=1S/C40H34N2O8/c1-47-37(21-13-17-23(43)18-14-21)39(49-3)33-29(25-9-5-7-11-27(25)41-33)31(35(39)45)32-30-26-10-6-8-12-28(26)42-34(30)40(50-4,36(32)46)38(48-2)22-15-19-24(44)20-16-22/h5-20,37-38,41-44H,1-4H3/b32-31+

InChI Key

JJTLRFUXUFDNRP-QNEJGDQOSA-N

Isomeric SMILES

COC(C1=CC=C(C=C1)O)C2(C3=C(C4=CC=CC=C4N3)/C(=C\5/C6=C(C(C5=O)(C(C7=CC=C(C=C7)O)OC)OC)NC8=CC=CC=C86)/C2=O)OC

Canonical SMILES

COC(C1=CC=C(C=C1)O)C2(C3=C(C4=CC=CC=C4N3)C(=C5C6=C(C(C5=O)(C(C7=CC=C(C=C7)O)OC)OC)NC8=CC=CC=C86)C2=O)OC

Synonyms

tetramethoxyscytonemin

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Structural and Functional Comparison of Scytoneman Pigments

Compound Structural Features λmax (nm) / ε (M⁻¹cm⁻¹) Key Functional Roles Molecular Weight (Da)
Scytonemin Oxidized dimer (indole-phenol) 378 (22,000), 474 (14,000) UV-A shielding (blocks 90% UV radiation) , radical scavenging (IC₅₀: 36 μM) 544
Reduced Scytonemin Reduced form with C=C bond saturation 572 (broad shoulder, 7,600) Enhanced solubility in organic solvents 546
Dimethoxyscytonemin Two methoxy groups on reduced scytonemin 316 (18,143), 422 (23,015) UVB/visible absorption, photostability 574
Tetramethoxyscytonemin Four methoxy groups on reduced scytonemin 562 (5,944) Visible photon dissipation, low cytotoxicity 602
Scytonine Polar derivative with altered side chains 225 (37,054), 270 (22,484) UVC/UVB absorption, unknown biological role 530
Absorption Spectra and Photoprotective Roles
  • Scytonemin : Strong UV-A absorption (λmax ~378 nm) aligns with its primary role in blocking harmful UV-A radiation .
  • This compound: Peak at 562 nm (green/yellow) suggests a secondary role in dissipating visible photons, complementing photosynthetic pigments that absorb in blue/red regions . This aligns with the "photon dissipation optimization" hypothesis, where cyanobacterial pigments evolve to maximize solar energy dissipation .
  • Dimethoxyscytonemin : Dual peaks at 316 nm (UVB) and 422 nm (violet) bridge UV and visible protection .
  • Scytonine : High UVC/UVB absorption (225–270 nm) may protect against shorter-wavelength damage in extreme environments .
Bioactivity and Biotechnological Potential
  • Radical Scavenging : Scytonemin’s ABTS radical scavenging (IC₅₀: 36 μM) is superior to its derivatives, though this compound’s antioxidant capacity remains unstudied.
  • Drug-Like Properties : this compound violates Lipinski’s rules (MW = 602, AMR = 187.21), limiting oral bioavailability compared to smaller molecules like mycosporine-glycine-valine .
  • Ecological Adaptation : this compound’s visible absorption may reduce competition with chlorophyll, enhancing biofilm survival under high light .
Evolutionary Implications

The diversity in scytoneman pigments reflects an evolutionary drive to optimize photon dissipation across the solar spectrum. This compound’s visible absorption fills gaps left by photosynthetic pigments, supporting cyanobacterial resilience in extreme habitats .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetramethoxyscytonemin
Reactant of Route 2
Tetramethoxyscytonemin

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